Gestaclone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

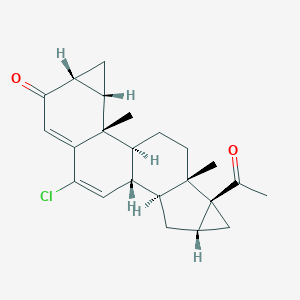

Es wurde erstmals 1967 beschrieben, aber nie vermarktet . Diese Verbindung zeichnet sich durch ihre einzigartige chemische Struktur aus, die einen Cyclopropanring umfasst, der an ein Pregnan-Gerüst kondensiert ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Gestaclone erfolgt in mehreren Schritten ausgehend von Progesteron. Zu den wichtigsten Schritten gehören die Chlorierung und die Bildung von Cyclopropanringen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und die Cyclopropanierung wird unter Verwendung von Diazomethan oder ähnlichen Reagenzien erreicht .

Industrielle Produktionsmethoden

Obwohl this compound nie vermarktet wurde, würde seine industrielle Produktion wahrscheinlich ähnlichen Synthesewegen folgen, wie oben beschrieben, mit Optimierung für die großtechnische Synthese. Dies würde die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen beinhalten, um Konsistenz und Effizienz zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gestaclone involves multiple steps, starting from progesterone. The key steps include chlorination and the formation of cyclopropane rings. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclopropanation is achieved using diazomethane or similar reagents .

Industrial Production Methods

While this compound was never marketed, its industrial production would likely follow similar synthetic routes as described above, with optimization for large-scale synthesis. This would involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gestaclone unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Ketone und Alkohole zu bilden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Hydroxyderivate umwandeln.

Substitution: Halogensubstitutionsreaktionen können das Chloratom in this compound zu anderen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Hydroxy- und Ketonderivate, die für verschiedene Anwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um steroidale Progestine und ihr chemisches Verhalten zu untersuchen.

Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation.

Medizin: Erforscht wurde die potenzielle Verwendung in der Hormonersatztherapie und in Kontrazeptiva.

Industrie: Potenzielle Anwendungen bei der Synthese anderer steroidaler Verbindungen.

Wirkmechanismus

Gestaclone übt seine Wirkungen aus, indem es an Progesteronrezeptoren im Körper bindet. Diese Bindung aktiviert oder inhibiert spezifische Genexpressionswege, was zu Veränderungen der Zellfunktion führt. Die molekularen Zielstrukturen umfassen verschiedene Enzyme und Transkriptionsfaktoren, die an der Hormonregulation beteiligt sind .

Wirkmechanismus

Gestaclone exerts its effects by binding to progesterone receptors in the body. This binding activates or inhibits specific gene expression pathways, leading to changes in cellular function. The molecular targets include various enzymes and transcription factors involved in hormone regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Progesteron: Die Stammverbindung, von der Gestaclone abgeleitet ist.

Medroxyprogesteronacetat: Ein weiteres synthetisches Progestin mit ähnlichen Anwendungen.

Norethisteron: Ein synthetisches Progestin, das in Kontrazeptiva verwendet wird.

Einzigartigkeit

Die einzigartige Struktur von this compound, insbesondere das Vorhandensein von Cyclopropanringen, unterscheidet es von anderen Progestinen. Dieses strukturelle Merkmal kann zu seiner spezifischen Bindungsaffinität und Aktivität an Progesteronrezeptoren beitragen .

Eigenschaften

CAS-Nummer |

19291-69-1 |

|---|---|

Molekularformel |

C23H27ClO2 |

Molekulargewicht |

370.9 g/mol |

IUPAC-Name |

(1S,2S,3S,5R,11S,12S,14S,16S,17S)-16-acetyl-9-chloro-2,17-dimethylhexacyclo[9.8.0.02,8.03,5.012,17.014,16]nonadeca-7,9-dien-6-one |

InChI |

InChI=1S/C23H27ClO2/c1-11(25)23-10-12(23)6-16-13-8-19(24)18-9-20(26)14-7-17(14)22(18,3)15(13)4-5-21(16,23)2/h8-9,12-17H,4-7,10H2,1-3H3/t12-,13+,14+,15-,16-,17-,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

VUWYSFAIXUWQRQ-VMKBGRNBSA-N |

SMILES |

CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |

Isomerische SMILES |

CC(=O)[C@@]12C[C@@H]1C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=C(C5=CC(=O)[C@@H]6C[C@@H]6[C@]45C)Cl)C |

Kanonische SMILES |

CC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C |

Synonyme |

Gestaclone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.